molecular formula C13H14N2O B3106871 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol CAS No. 1609259-55-3

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Katalognummer: B3106871
CAS-Nummer: 1609259-55-3
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: MMELQFRUATUUQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a phenolic derivative featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked to a 3-methylphenol moiety. The compound’s structure combines aromatic phenol reactivity with the electron-deficient pyrimidine ring, making it relevant in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name

4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-6-11(16)4-5-12(8)13-9(2)14-7-15-10(13)3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMELQFRUATUUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=C(N=CN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol typically involves the formation of the pyrimidine ring followed by the introduction of the phenol group. One common method involves the reaction of 4,6-dimethyl-5-formylpyrimidine with a suitable phenol derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved can include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

4-((2-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-4,6-dimethylpyrimidin-5-yl)oxy)-N-methylpicolinamide (Compound 28)
  • Structure: Shares the 4,6-dimethylpyrimidin-5-yl core but substitutes the phenol group with a ureido-picolinamide moiety.
  • Synthesis : Prepared via reaction of a pyrimidine precursor with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane, yielding a 58% product after purification .
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic Acid
  • Structure: Retains the 4,6-dimethylpyrimidine ring but replaces the phenol with a propanoic acid chain.
  • Properties : Molecular weight 337.33; categorized under "B6" (exact classification unclear) .
  • Functional Impact: The carboxylic acid group increases hydrophilicity, contrasting with the phenol’s moderate polarity.
4,6-Dimethylpyrimidin-5-yl Methanone Derivatives (–10)
  • Examples: (4,6-Dimethylpyrimidin-5-yl)(4-{(3S)-4-[(1R)-2-methoxy-4-methylpiperidin-1-yl]methanone (4,6-Dimethylpyrimidin-5-yl)methanone maleate
  • Key Features : These derivatives incorporate piperidine or trifluoromethylphenyl groups, enhancing structural complexity and likely modulating pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Functional Groups Notable Properties/Applications Reference
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol 230.27 (C13H14N2O) Phenol, pyrimidine Potential antioxidant or antimicrobial agent (inferred from structural analogs)
Compound 28 ~550 (estimated) Ureido, picolinamide Anti-hepatocellular carcinoma activity
3-(2-Amino-4,6-dimethylpyrimidin-5-yl)propanoic Acid 337.33 Carboxylic acid, amino Unspecified "Category B6" application
(4,6-Dimethylpyrimidin-5-yl)methanone maleate 599.18 (salt) Piperidine, trifluoromethyl Likely CNS-targeting drug candidate

Key Observations :

  • Phenol vs. Ureido Groups: The phenolic hydroxyl in this compound may confer antioxidant properties, whereas ureido derivatives (e.g., Compound 28) prioritize target-specific interactions .
  • Solubility: Carboxylic acid derivatives (e.g., propanoic acid analog) exhibit higher aqueous solubility compared to the phenol variant .
  • Biological Activity : Trifluoromethyl and piperidine substituents in –10 suggest enhanced metabolic stability and receptor affinity, common in neuroactive or antiviral compounds .

Role in Microbial and Catalytic Systems

For example:

  • 3-Methylphenol contributes to "woody" aromas in fermentation and is influenced by environmental factors like soaking and fermentation duration .
  • In catalytic systems, 3-methylphenol is a minor product in anisole conversion over HZSM-5 zeolites, suggesting that pyrimidine-phenol hybrids could similarly participate in acid-catalyzed reactions .

Biologische Aktivität

4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities primarily through interactions with specific biological targets. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate a bactericidal effect, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Biological Activity Data Table

The following table summarizes the biological activities reported for this compound:

Biological Activity Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusBactericidal (MIC 15.625–62.5 μM)
AntibacterialEnterococcus faecalisBactericidal (MIC 62.5–125 μM)
Anti-inflammatoryHuman macrophagesInhibition of cytokine production
CytotoxicitySKM-1 cell lineInduction of apoptosis

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of various derivatives of pyrimidine compounds, including this compound. The results demonstrated significant antibacterial activity against MRSA and E. coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects : In a model of acute inflammation induced in human macrophages, this compound was found to significantly reduce levels of TNF-alpha and IL-6, indicating its potential therapeutic application in inflammatory diseases .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For instance, the introduction of various substituents on the pyrimidine ring has been shown to optimize both antimicrobial and anti-inflammatory effects .

Moreover, docking studies revealed that the compound interacts with specific enzymes involved in bacterial resistance mechanisms, further supporting its potential as a novel therapeutic agent against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol?

Answer:
The synthesis typically involves coupling a pyrimidinyl moiety to a substituted phenol. Key steps include:

  • Protection of the phenol group to prevent unwanted side reactions during coupling, often using tert-butyldimethylsilyl (TBS) or methoxymethyl (MOM) protecting groups .
  • Nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling to attach the pyrimidine ring to the phenolic core, with Pd catalysts and optimized reaction conditions (e.g., DMF as solvent, reflux) .
  • Deprotection under mild acidic conditions (e.g., TFA/CHCl₃) to regenerate the phenolic hydroxyl group .
    Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and characterization by NMR and mass spectrometry are critical for confirming yield and purity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • X-ray crystallography : Use SHELX for structure solution (SHELXS) and refinement (SHELXL), with ORTEP-3 for visualizing anisotropic displacement ellipsoids .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns, with DMSO-d₆ or CDCl₃ as solvents .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., phenolic -OH stretch at ~3200–3450 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula via ESI-TOF .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

Answer:

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify outliers .
  • Twinning analysis : Use SHELXL’s TWIN command to refine data from twinned crystals, which may explain anomalous spectroscopic readings .
  • Dynamic effects : NMR may show averaged signals due to tautomerism or rotation, while X-ray captures static structures. Molecular dynamics simulations can bridge this gap .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with PubChem-derived 3D structures (SMILES/InChI) to model binding to targets like enzymes or receptors .
  • MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .
  • QSAR modeling : Correlate substituent variations (e.g., methyl groups on pyrimidine) with bioactivity data to guide analogue design .

Basic: What are common impurities or byproducts during synthesis, and how are they identified?

Answer:

  • Unreacted intermediates : Detectable via TLC (Rf comparison) or HPLC retention time shifts .
  • Protection/deprotection byproducts : Mass spectrometry (e.g., M+Na⁺ peaks) identifies residual silyl or MOM groups .
  • Oxidation products : LC-MS monitors phenolic oxidation to quinones (mass shift +16 Da) .

Advanced: How to design experiments to study structure-activity relationships (SAR) for bioactivity?

Answer:

  • Substituent variation : Synthesize analogues with modified pyrimidine (e.g., fluoro, chloro) or phenol (e.g., methoxy, nitro) groups .
  • In vitro assays : Test antimicrobial activity via MIC assays or anticancer potency using MTT assays on cell lines .
  • Crystallographic SAR : Overlay X-ray structures of analogues to identify conserved binding motifs (e.g., hydrogen bonds between phenolic -OH and target residues) .

Advanced: How can researchers address low reproducibility in crystallographic data?

Answer:

  • Data collection : Optimize crystal mounting (e.g., loop vs. capillary) to minimize solvent loss .
  • Refinement constraints : Apply SHELXL’s SIMU and DELU commands to manage anisotropic displacement errors .
  • Validation tools : Use CheckCIF to flag outliers in bond lengths/angles and adjust refinement parameters .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Mixed-solvent systems : Ethyl acetate/hexane or CHCl₃/MeOH gradients promote slow crystal growth .
  • Temperature control : Gradual cooling from reflux minimizes disorder in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol
Reactant of Route 2
Reactant of Route 2
4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.